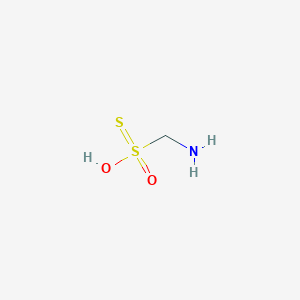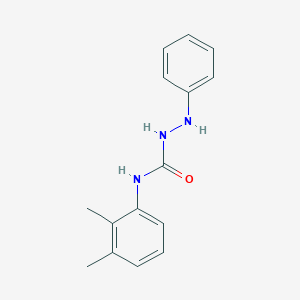
N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide is an organic compound with a complex structure that includes both aromatic and hydrazine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide typically involves the reaction of 2,3-dimethylaniline with phenylhydrazine in the presence of a carboxylating agent. One common method involves the use of ethyl acetoacetate as a carboxylating agent under reflux conditions . The reaction mixture is usually stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide has several scientific research applications:
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride: This compound shares a similar aromatic structure but differs in its functional groups and applications.
N-(2,3-Dimethylphenyl)-2-iodoacetamide: Another compound with a similar aromatic core but different substituents, leading to distinct chemical properties and uses.
Uniqueness
N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
178913-20-7 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-anilino-3-(2,3-dimethylphenyl)urea |
InChI |
InChI=1S/C15H17N3O/c1-11-7-6-10-14(12(11)2)16-15(19)18-17-13-8-4-3-5-9-13/h3-10,17H,1-2H3,(H2,16,18,19) |
Clave InChI |
SYGFHTILTHGUDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)NNC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-](/img/structure/B12553765.png)
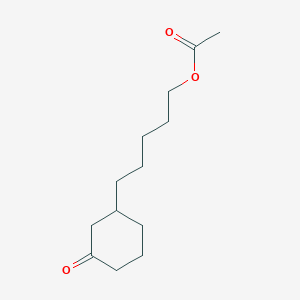
![2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate](/img/structure/B12553774.png)
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
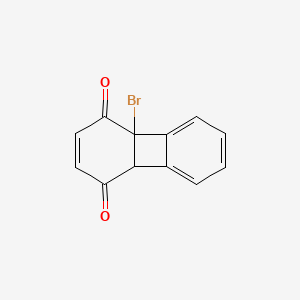
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)
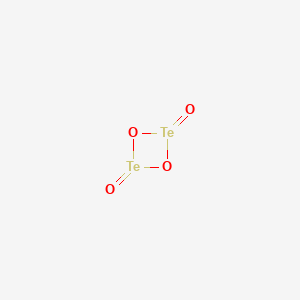
![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)


![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
